5-Bromonicotinoyl chloride

Description

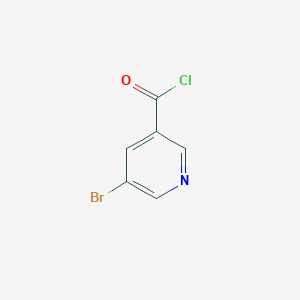

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDREJRIXNEGEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381757 | |

| Record name | 5-BROMONICOTINOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39620-02-5 | |

| Record name | 5-BROMONICOTINOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39620-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromonicotinoyl Chloride: A Technical Guide for Synthetic and Medicinal Chemistry

CAS Number: 39620-02-5

This technical guide provides an in-depth overview of 5-Bromonicotinoyl chloride, a key building block in pharmaceutical and agrochemical research. The document details its chemical and physical properties, synthesis protocols, and its application in the development of bioactive molecules, particularly as a precursor for kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Data

This compound is a reactive acyl chloride derivative of nicotinic acid. The presence of both a bromine atom and an acyl chloride group on the pyridine ring makes it a versatile intermediate for a wide range of chemical transformations.[1]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 39620-02-5 | [2][3][4][5] |

| Molecular Formula | C₆H₃BrClNO | [2][3][4] |

| Molecular Weight | 220.45 g/mol | [2][3][4] |

| Melting Point | 72-74 °C | [1][4][6] |

| Boiling Point | 265.4 ± 25.0 °C (at 760 mmHg) | [1][4][6] |

| Density | ~1.8 g/cm³ | [1][4] |

| Appearance | White to light yellow solid / crystalline powder | [5][7] |

| Solubility | Sparingly soluble in water; reacts with water. Soluble in various organic solvents. | [5] |

| Refractive Index | ~1.59 | [1][3] |

| Flash Point | 114.3 ± 23.2 °C | [1][4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3][6] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7][8][9] It is also highly sensitive to moisture and will hydrolyze.[1][3] Therefore, it must be handled with extreme care under anhydrous conditions, preferably in a fume hood and under an inert atmosphere.[1]

Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4][8] Prevent contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water and strong bases.[7][9] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process starting from nicotinic acid. The first step involves the bromination of the pyridine ring to produce 5-bromonicotinic acid, which is then converted to the target acyl chloride in the second step.[1]

References

- 1. CAS # 39620-02-5, this compound - chemBlink [chemblink.com]

- 2. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]

- 3. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 5. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 6. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound|lookchem [lookchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 5-Bromonicotinoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromonicotinoyl chloride is a halogenated pyridine derivative that serves as a highly versatile and reactive intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a bromine-substituted aromatic ring, makes it a valuable building block for the construction of complex molecules. This technical guide provides an in-depth overview of its core physicochemical properties, a detailed synthesis protocol, and its significant applications in the field of drug development, particularly in the creation of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid at room temperature, notable for its reactivity, particularly with nucleophiles.[1] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride group.[2][3] Proper storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[3][4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 5-Bromopyridine-3-carbonyl chloride | [5] |

| CAS Number | 39620-02-5 | [2][4][6] |

| Molecular Formula | C₆H₃BrClNO | [2][4][7] |

| Molecular Weight | 220.45 g/mol | [2][4][6][7] |

| Exact Mass | 218.908646 u | [2][4] |

| Melting Point | 72-74 °C | [2][3][4] |

| Boiling Point | 265.4 ± 25.0 °C at 760 mmHg (Predicted) | [2][3][4] |

| Density | ~1.8 g/cm³ | [2] |

| Flash Point | 114.3 ± 23.2 °C (Predicted) | [2][4] |

| Appearance | White to pale yellow crystalline powder/solid | [1][5] |

| Solubility | Reacts with water and other protic solvents | |

| Hazard Codes | Corrosive (GHS: H314 - Causes severe skin burns and eye damage) | [8] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved from 5-bromonicotinic acid, which itself can be synthesized from nicotinic acid.[2] The process involves the conversion of the carboxylic acid functional group into a more reactive acyl chloride.

The primary method for preparing this compound involves the chlorination of 5-bromonicotinic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][5] This reaction is a classic example of converting a carboxylic acid to an acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions.

This protocol describes a representative lab-scale synthesis using thionyl chloride.

Materials:

-

5-Bromonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Anhydrous toluene (or another inert solvent)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Charging the Flask: Add 5-bromonicotinic acid to the flask, followed by an excess of thionyl chloride (typically 2-3 equivalents) and a catalytic amount of anhydrous DMF (1-2 drops). Anhydrous toluene can be used as a solvent.

-

Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound is often a solid. It can be purified by recrystallization from an inert solvent (e.g., hexane) or used directly in the next synthetic step if purity is sufficient.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical building block for creating them.[4][6] Its two reactive sites—the acyl chloride for amide/ester formation and the bromo group for cross-coupling reactions—allow for the systematic construction of diverse molecular libraries.[2]

The compound's utility stems from two key reaction types:

-

Nucleophilic Acyl Substitution: The acyl chloride group reacts readily with nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively. This is a fundamental reaction for linking molecular fragments.[2][5]

-

Cross-Coupling Reactions: The bromine atom on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]

A notable application of this compound is in the synthesis of fosmidomycin analogs, which are investigated as antimalarial compounds.[3][4][6] These drugs target the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the non-mevalonate (or MEP) pathway.[9] This metabolic pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making it an excellent drug target.[9]

The MEP pathway is responsible for the synthesis of isoprenoids, which are vital for cell membrane integrity and signaling. By inhibiting the DXR enzyme, fosmidomycin analogs block this pathway, leading to parasite death.[9] this compound can be used to synthesize lipophilic side chains that are attached to the core phosphonate structure, improving the drug's ability to cross cell membranes and reach its target.

Other reported uses include its role as a reactant in the preparation of "cupsin 1," a compound identified as an upregulator of the survival motor neuron (SMN) protein, which is relevant for research into spinal muscular atrophy.[3][4][6]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. With a molecular weight of 220.45 g/mol , its well-defined physicochemical properties and predictable reactivity make it an indispensable tool. Its ability to undergo both nucleophilic acyl substitution and cross-coupling reactions provides a robust platform for generating novel molecular architectures, leading to the development of promising therapeutic candidates targeting a range of diseases from malaria to neurodegenerative disorders. Proper handling and storage are critical to leveraging its full synthetic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. CAS # 39620-02-5, this compound - chemBlink [chemblink.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Buy this compound | 39620-02-5 [smolecule.com]

- 6. This compound CAS#: 39620-02-5 [m.chemicalbook.com]

- 7. This compound | CAS: 39620-02-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound | C6H3BrClNO | CID 2781223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromonicotinoyl Chloride: Core Chemical Properties and Applications

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize this versatile reagent in the synthesis of novel chemical entities.

Core Chemical Properties

This compound, with the CAS number 39620-02-5, is a derivative of nicotinic acid.[1] It is an organic compound characterized by a pyridine ring substituted with a bromine atom and an acyl chloride functional group.[2] This bifunctional nature makes it a valuable intermediate in organic synthesis.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to pale yellow solid or crystalline powder.[2][3][4] It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[4][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO | [1][2][7] |

| Molecular Weight | 220.45 g/mol | [1][7] |

| CAS Number | 39620-02-5 | [1][5][7] |

| Appearance | Colorless to pale yellow solid/crystalline powder | [2][3][4] |

| Melting Point | 72-74 °C | [1][5][7] |

| Boiling Point | 265.4 ± 25.0 °C at 760 mmHg (Predicted) | [1][4][7] |

| Density | 1.8 ± 0.1 g/cm³ | [1][7] |

| Flash Point | 114.3 ± 23.2 °C | [1][7] |

| Refractive Index | 1.590 | [1][7] |

| Vapor Pressure | 0.00918 mmHg at 25°C | [5] |

| pKa | 0.27 ± 0.20 (Predicted) | [5][6] |

| LogP | 2.22310 | [5] |

| XLogP3 | 2.1 - 2.36 | [5][7] |

Spectroscopic Data

While detailed spectral analyses are proprietary to chemical suppliers, spectroscopic data including FT-IR, IR, MS, ¹H NMR, ¹³C NMR, Raman, and ESR are available for this compound.[8] Researchers should consult spectral databases or the supplier's documentation for specific peak assignments and detailed analyses.

Reactivity and Stability

Reactivity

The reactivity of this compound is dominated by the acyl chloride group, which is highly susceptible to nucleophilic acyl substitution.[1] This allows for the straightforward synthesis of a wide range of derivatives, including amides, esters, and ketones, by reacting it with amines, alcohols, and other nucleophiles.[1] The presence of the bromine atom on the pyridine ring also allows for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] This dual reactivity makes it a versatile building block for creating molecular diversity.[1]

Stability and Storage

This compound is stable under normal conditions.[9] However, it is sensitive to moisture, which can hydrolyze the acyl chloride to the corresponding carboxylic acid.[1][2] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[4][5][9] It is incompatible with strong oxidizing agents.[9]

Experimental Protocols and Applications

While specific, detailed experimental protocols are typically found in peer-reviewed literature for specific reactions, a general workflow for the utilization of this compound in the synthesis of a target molecule is described below.

General Experimental Workflow for Amide Synthesis

The following is a generalized procedure for the synthesis of an amide derivative using this compound.

-

Reaction Setup : A solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of this compound : this compound, dissolved in the same anhydrous solvent, is added dropwise to the amine solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring : The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., water, dilute HCl, or saturated NaHCO₃) to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified using a suitable method, such as column chromatography or recrystallization, to yield the pure amide derivative.

References

- 1. CAS # 39620-02-5, this compound - chemBlink [chemblink.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 39620-02-5 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. echemi.com [echemi.com]

- 8. This compound(39620-02-5)FT-IR [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Bromonicotinoyl Chloride from 5-Bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromonicotinoyl chloride from 5-bromonicotinic acid, a critical transformation in the development of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents a comparative analysis of synthetic methodologies, and includes essential safety and handling information.

Introduction

This compound is a versatile synthetic intermediate characterized by a reactive acyl chloride group and a bromine-substituted pyridine ring. This dual functionality allows for a wide range of subsequent chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The conversion from 5-bromonicotinic acid is a fundamental step, typically achieved through the use of specific chlorinating agents. This guide focuses on the two most prevalent and effective methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) with a catalytic amount of N,N-dimethylformamide (DMF).

Comparative Analysis of Synthetic Methodologies

The choice of chlorinating agent can significantly impact reaction conditions, yield, and purity of the final product. Below is a summary of the key quantitative parameters for the two primary synthetic routes.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride/DMF Method |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | Not always required, but pyridine can be used | N,N-dimethylformamide (DMF) |

| Solvent | Often used neat (SOCl₂ as solvent) or in an inert solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 4 - 12 hours[1] | 0.5 - 2 hours |

| Reported Yield | High (e.g., 95%)[2] | High |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (gaseous) | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (gaseous) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Method 1: Using Thionyl Chloride

This method is widely employed due to the high reactivity of thionyl chloride and the volatile nature of its byproducts, which simplifies purification.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 5-bromonicotinic acid.

-

Carefully add an excess of thionyl chloride. The thionyl chloride can often serve as both the reagent and the solvent.

-

The reaction mixture is then heated to reflux (approximately 79 °C) and maintained at this temperature for 4-12 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Method 2: Using Oxalyl Chloride and Catalytic DMF

This method is often preferred for its milder reaction conditions and the clean, gaseous byproducts.

Procedure:

-

To a solution of 5-bromonicotinic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add oxalyl chloride dropwise to the cooled solution. Vigorous gas evolution (CO₂, CO, and HCl) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to 2 hours.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.

-

The product can be used in the next step without further purification or can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid[4] |

| Melting Point | 72-74 °C[5][6] |

| Boiling Point | 265.4 °C at 760 mmHg (Predicted)[5][6] |

| Solubility | Reacts with water and alcohols |

| Spectroscopic Data | FT-IR, ¹H NMR, ¹³C NMR, and MS data are available for confirmation of structure[7]. |

Workflow Diagrams

Caption: Comparative workflow for the synthesis of this compound.

Caption: Logical relationships between components in the synthesis.

Safety and Handling

The synthesis of this compound involves hazardous materials that require strict safety protocols.

-

5-Bromonicotinic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl Chloride: Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available for spills.

-

Oxalyl Chloride: Corrosive and toxic. It also reacts with water. Handle with the same precautions as thionyl chloride.

-

This compound: Corrosive and moisture-sensitive. It causes severe skin burns and eye damage[5]. Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place[6]. All handling should be performed in a fume hood, wearing appropriate PPE.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

The conversion of 5-bromonicotinic acid to this compound is a robust and well-established synthetic transformation. Both the thionyl chloride and oxalyl chloride/DMF methods offer high yields and are effective for this purpose. The choice of method will depend on the specific requirements of the subsequent synthetic steps, available equipment, and safety considerations. The oxalyl chloride/DMF method provides milder conditions, while the thionyl chloride method is a powerful and direct approach. Proper handling and adherence to safety protocols are paramount when working with the corrosive and reactive compounds involved in this synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. Workup [chem.rochester.edu]

- 5. echemi.com [echemi.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound(39620-02-5)FT-IR [m.chemicalbook.com]

5-Bromonicotinoyl chloride mechanism of action

An In-depth Technical Guide on the Core Applications of 5-Bromonicotinoyl Chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound that serves as a versatile chemical intermediate in the synthesis of a wide array of biologically active molecules. While the direct mechanism of action of this compound itself is not extensively documented, its true significance in drug discovery lies in its role as a foundational scaffold for the development of potent and selective inhibitors and modulators of key cellular targets. This technical guide elucidates the core applications of this compound by focusing on the mechanisms of action of the major classes of therapeutic agents derived from it. These include inhibitors of phosphoinositide 3-kinase (PI3K) and phosphodiesterase type 4 (PDE4), as well as antimalarial drugs targeting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) and novel upregulators of the survival motor neuron (SMN) protein. This document provides a comprehensive overview of the relevant signaling pathways, quantitative inhibitory data, and detailed experimental protocols for the characterization of these important classes of compounds.

Role as a Versatile Chemical Intermediate

This compound's utility in medicinal chemistry stems from its reactive acyl chloride group and the presence of a bromine atom on the pyridine ring. The acyl chloride allows for straightforward derivatization with nucleophiles like amines and alcohols to form amides and esters, respectively. The bromine atom provides a site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This dual functionality makes it an invaluable building block in the creation of novel therapeutic agents.

Application in the Development of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various human cancers, making it a prime target for cancer therapy.[1]

Mechanism of Action of PI3K Inhibitors

PI3K inhibitors function by blocking the enzymatic activity of PI3K, which in turn prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key signaling node leads to the downstream inhibition of effector proteins such as Akt, ultimately resulting in reduced cancer cell growth and survival.[2] Many PI3K inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[2]

Signaling Pathway

Quantitative Data: PI3K Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative PI3K inhibitors.

| Compound | PI3K Isoform | IC50 (nM) | Reference(s) |

| Buparlisib | p110α | 52 | [3] |

| (NVP-BKM120) | p110β | 166 | [3] |

| p110δ | 116 | [3] | |

| p110γ | 262 | [3] | |

| PIK-93 | p110 | 48 | [4] |

| PIK-108 | p110 | 1400 | [4] |

| MDVN1001 | PI3Kδ | 149 | [5] |

Experimental Protocol: In Vitro PI3K Activity/Inhibitor Assay

This protocol outlines a general procedure for assessing PI3K inhibition in vitro.

Materials:

-

Purified PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

ATP (radiolabeled or non-radiolabeled, depending on detection method)

-

Kinase reaction buffer

-

Test compounds (potential inhibitors)

-

Detection reagents (e.g., for measuring PIP3 production or ADP formation)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a multi-well plate, add the kinase reaction buffer, PI3K enzyme, and the test compound or vehicle control.

-

Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Add the PI3K substrate (PIP2) and ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction using an appropriate method, such as adding a stop solution (e.g., EDTA).

-

Detection: Quantify the product of the reaction (PIP3 or ADP). This can be achieved through various methods, including:

-

Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the lipid product.

-

ELISA-based assays: Using a PIP3-binding protein to capture and quantify the product.[6]

-

Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).[7]

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Application in the Development of PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[8] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.[9] Consequently, PDE4 inhibitors are used in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[10]

Mechanism of Action of PDE4 Inhibitors

PDE4 inhibitors block the degradation of cAMP to AMP.[9] The resulting increase in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade of events ultimately leads to the suppression of pro-inflammatory mediators.[8][10]

Signaling Pathway

Quantitative Data: PDE4 Inhibitor Potency

The following table presents the IC50 values for several well-known PDE4 inhibitors.

| Compound | IC50 (nM) | Reference(s) |

| Roflumilast | 0.7 | [11] |

| Piclamilast | 0.024 | [12][13] |

| Apremilast | 140 | [11] |

| Crisaborole | 750 | [11][12][13] |

| Orismilast | 3 - 10 | [12][13] |

| RO 20-1724 | 1000 | [14] |

| (S)-(-)-Rolipram | 100 | [14] |

Experimental Protocol: In Vitro PDE4 Activity Assay

This protocol describes a general method for measuring PDE4 activity and inhibition.[15][16]

Materials:

-

Purified PDE4 enzyme

-

cAMP substrate (e.g., FAM-labeled cAMP for FRET assays)

-

Assay buffer

-

Test compounds

-

Detection reagents (specific to the assay format)

-

96-well or 384-well plates

Procedure:

-

Compound Plating: Add serial dilutions of test compounds to the wells of a microplate.

-

Enzyme Addition: Add the purified PDE4 enzyme to the wells containing the test compounds.

-

Pre-incubation: Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add the cAMP substrate to start the reaction.

-

Incubation: Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined time (e.g., 60 minutes).

-

Detection: Measure the product formation. Common methods include:

-

Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled cAMP substrate upon hydrolysis.[17]

-

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Uses a terbium-labeled antibody and a fluorescently labeled cAMP to detect changes in FRET signal upon hydrolysis.

-

Colorimetric assays: A multi-step process where the product 5'-AMP is converted to a nucleoside and phosphate, and the released phosphate is quantified using a colorimetric reagent like Malachite Green.[16]

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Application in the Synthesis of Fosmidomycin Analogs for Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the development of new antimalarials with novel mechanisms of action. Fosmidomycin is an antibiotic that inhibits the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of the malaria parasite Plasmodium falciparum but absent in humans.[18][19]

Mechanism of Action of Fosmidomycin and its Analogs

Fosmidomycin and its analogs target and inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC.[19][20] This enzyme catalyzes a key step in the MEP pathway, which is responsible for the synthesis of isoprenoid precursors. By blocking this pathway, these compounds prevent the formation of essential molecules for the parasite's survival.[20]

Isoprenoid Biosynthesis Pathway

Quantitative Data: Potency of Fosmidomycin and Analogs

The following table shows the IC50 values for fosmidomycin and various analogs against DXR from different organisms.

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference(s) |

| Fosmidomycin | E. coli DXR | 0.038 | [19] |

| Fosmidomycin | Y. pestis | 0.71 | [21][22] |

| FR900098 | Y. pestis | 0.23 | [21][22] |

| Fosmidomycin | A. baumannii DXR | 0.047 | [21] |

| FR900098 | A. baumannii DXR | 0.024 | [21] |

| Pentafluoro benzoyl deriv. | E. coli DXR | 1.3 | [21] |

| 4-phenoxybutanamide analog | E. coli DXR | 1.0 | [21] |

| Compound 18a | P. falciparum | 0.013 | [22] |

Experimental Protocol: DXR Enzyme Inhibition Assay

This protocol outlines a spectrophotometric method for assessing DXR inhibition.[23][24]

Materials:

-

Purified DXR enzyme

-

1-deoxy-D-xylulose 5-phosphate (DOXP) substrate

-

NADPH cofactor

-

Assay buffer (e.g., Tris buffer with MgCl2)

-

Test compounds

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation: In a cuvette or microplate well, prepare an assay mixture containing the assay buffer, DXR enzyme, and NADPH.

-

Compound Addition: Add the test compound at various concentrations or a vehicle control.

-

Pre-incubation: Incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the reaction by adding the DOXP substrate.

-

Spectrophotometric Monitoring: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Application in the Development of SMN Protein Upregulators

Spinal muscular atrophy (SMA) is a genetic disorder characterized by the loss of motor neurons due to insufficient levels of the survival motor neuron (SMN) protein.[25] A promising therapeutic strategy for SMA is the development of small molecules that can increase the production of functional SMN protein.

Mechanism of Action of SMN Protein Upregulators

While the precise mechanisms can vary, SMN protein upregulators generally act to increase the expression of the SMN2 gene, which is a nearly identical copy of the SMN1 gene that is mutated in SMA patients. These compounds can modulate splicing of the SMN2 pre-mRNA to promote the inclusion of exon 7, leading to the production of full-length, functional SMN protein.

Experimental Workflow: Quantifying SMN Protein Upregulation

Quantitative Data: SMN Protein Levels

Quantitative data for SMN protein upregulators is typically presented as the fold increase in SMN protein levels in treated cells compared to untreated controls, or as the absolute concentration of SMN protein. For example, a two-site ELISA has been shown to detect increases in SMN levels of 50% after 24 hours of treatment in SMA fibroblasts.[25]

Experimental Protocol: SMN Protein Quantification by ELISA

This protocol provides a general outline for quantifying SMN protein levels using a two-site ELISA.[25]

Materials:

-

Cell culture reagents

-

SMA patient-derived cells or other relevant cell lines

-

Test compounds (potential SMN upregulators)

-

Cell lysis buffer

-

SMN ELISA kit (containing capture antibody, detection antibody, standards, and substrates)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to normalize the SMN protein levels.

-

ELISA Procedure:

-

Coat a microplate with an SMN capture antibody.

-

Add cell lysates and SMN protein standards to the wells and incubate to allow the SMN protein to bind to the capture antibody.

-

Wash the plate to remove unbound proteins.

-

Add a detection antibody that binds to a different epitope on the SMN protein.

-

Wash the plate again.

-

Add an enzyme-conjugated secondary antibody that binds to the detection antibody.

-

Add a chromogenic substrate and incubate until a color develops.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the SMN protein standards. Use this curve to determine the concentration of SMN protein in the cell lysates. Normalize the SMN concentration to the total protein concentration for each sample and calculate the fold increase in SMN protein levels compared to the vehicle-treated control.

Conclusion

This compound is a key synthetic intermediate that enables the development of a diverse range of therapeutic agents with significant potential in oncology, immunology, and infectious diseases. While its own biological activity is not the primary focus of research, its role as a versatile building block is undeniable. By providing a flexible scaffold for chemical elaboration, this compound facilitates the creation of novel compounds that can potently and selectively modulate the activity of critical cellular targets such as PI3K, PDE4, and DXR, as well as upregulate the expression of vital proteins like SMN. The continued use of this valuable intermediate in drug discovery programs is expected to contribute to the development of new and improved medicines for a variety of human diseases.

References

- 1. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]

- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

- 7. promega.es [promega.es]

- 8. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jcadonline.com [jcadonline.com]

- 14. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 16. abcam.co.jp [abcam.co.jp]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fosmidomycin - Wikipedia [en.wikipedia.org]

- 20. amberlife.in [amberlife.in]

- 21. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of DXR in the MEP pathway with lipophilic N-alkoxyaryl FR900098 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-Bromonicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions for the handling and use of 5-Bromonicotinoyl chloride (CAS No. 39620-02-5), a reactive acyl chloride valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive properties. It causes severe skin burns and serious eye damage.[2][3][4]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3][5] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[2] |

| Specific target organ toxicity (single exposure) | 3 | Target Organs - Respiratory system[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. As an acyl chloride, it is notably sensitive to moisture.[1][6]

| Property | Value |

| Molecular Formula | C₆H₃BrClNO[1][4][5][7][8] |

| Molecular Weight | 220.45 g/mol [1][5] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 72-74 °C[4][8] |

| Boiling Point | 265.4 °C at 760 mmHg[4][8] |

| Flash Point | 114.3 °C[4][8] |

| Density | ~1.8 g/cm³[4][8] |

| Solubility | Reacts with water |

Experimental Protocols: Safe Handling Procedures

Given the reactive and corrosive nature of this compound, meticulous care must be taken during its use in any experimental setup.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent personal exposure.

Caption: Essential Personal Protective Equipment (PPE).

Engineering Controls

Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3] Safety showers and eyewash stations must be readily accessible.[9]

Handling and Storage Protocol

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3]

-

Keep containers tightly sealed to prevent contact with moisture, which can cause hydrolysis of the acyl chloride.[6]

-

Store in a designated corrosives area and ensure the container is locked up.[2][3][4]

-

Protect containers from physical damage and check regularly for leaks.[2]

Handling:

-

Preparation: Before handling, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.

-

Weighing and Transfer: Conduct all weighing and transfers within the fume hood. Avoid generating dust.[2] Use dry, clean equipment.

-

Reaction Setup:

-

Waste Disposal: Dispose of waste in a designated, labeled, and sealed container for hazardous chemical waste, following all local, state, and federal regulations.[2][10]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

The following diagram outlines the initial steps to be taken in an emergency. Immediate medical attention is required in all cases of exposure. [3][10]

Caption: Emergency First-Aid Procedures for Exposure.

Spill and Fire Response

Spill Response:

-

Evacuate personnel from the immediate area.

-

Remove all sources of ignition.[2]

-

Wearing appropriate PPE, clean up spills immediately using dry, inert materials (e.g., sand, vermiculite).[2] Do not use combustible materials like sawdust.[11]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]

-

Ventilate the area and wash the spill site after material pickup is complete.

Firefighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[3]

-

Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2][12]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.[13]

-

Reactivity: Highly reactive with water, alcohols, and strong bases.[1][11] It is sensitive to moisture and should be handled under anhydrous conditions.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[11]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide/chloride gas.[11][12]

-

Hazardous Polymerization: Does not occur.[3]

By adhering to the protocols outlined in this guide, researchers and scientists can safely utilize this compound in their work while minimizing the risk of exposure and injury. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H3BrClNO | CID 2781223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS # 39620-02-5, this compound - chemBlink [chemblink.com]

- 7. This compound | 39620-02-5 [chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. tcichemicals.com [tcichemicals.com]

The Ascendance of 5-Bromopyridine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of a bromine atom at the 5-position unlocks a versatile platform for the synthesis of a diverse array of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery and development of 5-bromopyridine derivatives, focusing on key synthetic methodologies, quantitative biological data, and the underlying mechanisms of action.

Synthetic Strategies for 5-Bromopyridine Derivatives

The functionalization of the 5-bromopyridine core is predominantly achieved through modern cross-coupling reactions, offering efficient and modular approaches to novel chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction stands as a paramount method for the formation of C-C bonds, coupling 5-bromopyridine derivatives with a wide range of boronic acids or esters. The versatility of this reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of a terminal alkyne with a 5-bromopyridine derivative in the presence of a palladium catalyst and a copper(I) co-catalyst.

Heck Coupling: The Heck reaction provides a means to form C-C bonds between 5-bromopyridine and alkenes, leading to the synthesis of substituted vinylpyridines.

Synthesis of Key Precursors

The accessibility of diverse 5-bromopyridine derivatives is reliant on the efficient synthesis of key precursors.

Synthesis of 2-Amino-5-bromopyridine: A common starting material, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through electrophilic bromination. The reaction conditions are crucial to ensure regioselectivity at the 5-position.[1]

Synthesis of 2,5-Dibromopyridine: This precursor can be prepared from 2-aminopyridine in a two-step process involving bromination followed by a Sandmeyer reaction, achieving a high overall yield.[2]

Quantitative Analysis of Synthetic Yields

The efficiency of these synthetic methods is critical for their application in drug discovery and development. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 5-bromopyridine derivatives.

| 5-Bromopyridine Derivative | Coupling Partner (Boronic Acid) | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | 85-95 | 85 | [3] |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | 85-95 | 82 | [3] |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | 85-95 | 88 | [3] |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Fluorophenylboronic acid | Pd(PPh3)4 / K3PO4 | 1,4-Dioxane/Water | 85-95 | 86 | [3] |

Biological Activities of 5-Bromopyridine Derivatives

A growing body of evidence highlights the diverse biological activities of 5-bromopyridine derivatives, positioning them as promising candidates for the treatment of various diseases.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potent antimicrobial and antifungal properties of this class of compounds. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Bacillus cereus | 100 | [4] |

| 6-Bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | Bacillus cereus | 200 | [4] |

| 5-Nitroimidazole Derivative 5a | Staphylococcus aureus | 7.3 | [5] |

| 5-Nitroimidazole Derivative 5b | Candida albicans | 7.3 | [5] |

Anticancer Activity

The anticancer potential of 5-bromopyridine derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| O-alkylated 2-pyridone derivative 1a | HCT-116 (Colon) | 15.2 | [6] |

| O-alkylated 2-pyridone derivative 2a | PC-3 (Prostate) | 12.5 | [6] |

| Bromophenol derivative 4g | A549 (Lung) | 5.8 | [7] |

| Bromophenol derivative 5h | HeLa (Cervical) | 4.2 | [7] |

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for key synthetic transformations are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling[3]

-

To a Schlenk flask, add the 5-bromopyridine derivative (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and K3PO4 (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

-

Heat the reaction mixture to 85-95 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of 2-Amino-5-bromopyridine[1]

-

Dissolve 2-aminopyridine in a suitable solvent (e.g., acetic acid).

-

Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature until completion.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by 5-bromopyridine derivatives is crucial for rational drug design and development. While research in this area is ongoing, several potential mechanisms have been proposed.

Inhibition of DNA Gyrase

Some antimicrobial 5-bromopyridine derivatives are hypothesized to exert their effect through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[8][9] This inhibition disrupts bacterial cell division and leads to cell death.

Modulation of Cancer-Related Signaling Pathways

In the context of cancer, 5-bromopyridine derivatives may target key signaling pathways that are frequently dysregulated in tumor cells.

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[10][11][12] Inhibitors targeting components of this pathway are of significant interest in oncology. Some pyridine-based compounds have been identified as dual PI3K/mTOR inhibitors.[13]

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[14][15][16] Dysregulation of this pathway is a common feature of many cancers. Certain novel compounds have been shown to disrupt MAPK pathway signaling.[17]

Conclusion and Future Directions

The discovery of 5-bromopyridine derivatives represents a significant advancement in the quest for novel therapeutic agents. The synthetic versatility of the 5-bromopyridine core, coupled with the potent and diverse biological activities of its derivatives, underscores the importance of this chemical scaffold. Future research should focus on the continued exploration of novel synthetic methodologies, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and in-depth investigations into the molecular mechanisms of action to identify novel drug targets and signaling pathways. The continued development of 5-bromopyridine derivatives holds immense promise for addressing unmet medical needs in infectious diseases and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. heteroletters.org [heteroletters.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation [mdpi.com]

- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromonicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The coupling of acyl chlorides with boronic acids provides a direct and powerful method for the synthesis of ketones, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. 5-Bromonicotinoyl chloride is a versatile bifunctional building block, featuring a reactive acyl chloride for amide or ester formation and a bromo-substituted pyridine ring amenable to cross-coupling reactions. This allows for the sequential or orthogonal introduction of diverse molecular fragments, making it a valuable intermediate in drug discovery and development.

These application notes provide a comprehensive overview of the Suzuki coupling conditions applicable to this compound, including detailed experimental protocols and a summary of key reaction parameters. The information is intended to serve as a practical guide for researchers in the successful application of this important transformation.

Reaction Principle

The Suzuki coupling of this compound with an organoboronic acid proceeds via a palladium-catalyzed catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the desired ketone and regenerate the Pd(0) catalyst. The acyl chloride moiety is generally expected to remain intact under the carefully controlled Suzuki coupling conditions at the C-Br bond.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the presence of the electron-deficient pyridine ring and the reactive acyl chloride, optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Palladium Catalyst

A variety of palladium sources can be effective for the Suzuki coupling of heteroaryl halides. For acyl chlorides, phosphine-free palladium sources have been shown to be effective, as well as traditional phosphine-ligated catalysts.

-

Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly but may require higher temperatures.

-

Heterogeneous catalysts like Palladium on carbon (Pd/C) offer the advantage of easier removal from the reaction mixture.[1]

Ligand

The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often preferred.

-

Triphenylphosphine (PPh₃) is a standard, versatile ligand.

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) and its tetrafluoroborate salt are highly effective for coupling of aryl chlorides due to their electron-richness and steric bulk.

-

Buchwald ligands , such as XPhos and SPhos , are a class of bulky, electron-rich biaryl phosphine ligands that have shown broad utility in challenging Suzuki couplings.

-

N-Heterocyclic carbenes (NHCs) are another class of ligands that can provide highly active catalysts for the coupling of aryl chlorides.

Base

The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Carbonates such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used. Cesium carbonate is often effective in difficult couplings.

-

Phosphates like potassium phosphate (K₃PO₄) are also common and can be particularly effective in anhydrous conditions.

-

Hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, particularly in aqueous solvent systems.

Solvent

The choice of solvent depends on the solubility of the reactants and the reaction temperature. Anhydrous conditions are often recommended for the Suzuki coupling of acyl chlorides to prevent hydrolysis of the acyl chloride.

-

Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , and N,N-dimethylformamide (DMF) are frequently used.

-

Aromatic hydrocarbons like toluene are also common, often in combination with a co-solvent.

-

Aqueous solvent mixtures (e.g., dioxane/water, toluene/water) can be employed, especially with water-soluble bases, though care must be taken to avoid significant hydrolysis of the acyl chloride. For some systems, aqueous conditions have been shown to be more efficient than anhydrous conditions for the coupling of heterocyclic substrates.[2]

Summary of Reaction Conditions

The following tables summarize typical conditions for the Suzuki coupling of aryl halides, with a focus on those applicable to this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

| Parameter | Condition | Notes |

| Substrate | This compound | 1.0 equivalent |

| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.1 - 1.5 equivalents |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective starting point. |

| Ligand | SPhos (4-10 mol%) | A robust ligand for heteroaryl couplings. |

| Base | K₃PO₄ (2.0 - 3.0 equivalents) | A strong base suitable for anhydrous conditions. |

| Solvent | Anhydrous 1,4-Dioxane or Toluene | To prevent hydrolysis of the acyl chloride. |

| Temperature | 80 - 110 °C | Typical range for Suzuki couplings. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the catalyst. |

Table 2: Alternative Conditions for Optimization

| Parameter | Alternative Conditions | Rationale for Use |

| Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄, Pd/C | Offers different reactivity profiles and work-up options. |

| Ligand | PPh₃, P(t-Bu)₃, XPhos | To modulate catalyst activity and stability. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Weaker or stronger bases may improve yield or selectivity. |

| Solvent | THF, DMF, Toluene/H₂O | To improve solubility or accelerate the reaction. |

| Temperature | Room Temperature to Reflux | To balance reaction rate with potential side reactions. |

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound. Note: These are general procedures and may require optimization for specific boronic acids. All operations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a good starting point for a wide range of aryl and heteroarylboronic acids.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask or vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

In a separate vial, prepare the catalyst mixture by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction flask containing the substrates and base.

-

Add enough anhydrous 1,4-dioxane to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-nicotinoyl chloride derivative.

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

This protocol utilizes a common and readily available catalyst.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.5 eq), and sodium carbonate (2.5 eq).

-

Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Add anhydrous toluene to the flask to achieve a concentration of approximately 0.2 M.

-

Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the final product.

Visualizations

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Caption: A decision tree for optimizing Suzuki coupling reaction conditions.

Troubleshooting

-

Low or no conversion:

-

Ensure the palladium catalyst is active. Use a fresh bottle or a reliable source.

-

The ligand may not be suitable. Screen a more electron-rich and bulky ligand.

-

The base may not be strong enough. Consider using a stronger base like cesium carbonate.

-

The reaction temperature may be too low. Increase the temperature in increments.

-

Ensure the reaction is under a strict inert atmosphere.

-

-

Formation of side products:

-

Homocoupling of the boronic acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing of the solvent and reaction vessel.

-

Hydrolysis of the acyl chloride: Use anhydrous solvents and reagents, and maintain a dry inert atmosphere.

-

Protodeboronation: This is the loss of the boronic acid group. It can be minimized by using a suitable base and ensuring a sufficient excess of the boronic acid.

-

-

Decarbonylative Coupling:

-

In some cases, particularly at high temperatures, a decarbonylative Suzuki coupling can occur, leading to the formation of a biaryl product instead of a ketone. If this is observed, reducing the reaction temperature may be beneficial.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a versatile and efficient route to a wide range of 5-aryl-nicotinoyl derivatives. Careful consideration and optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are essential for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Bromonicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinoyl chloride is a versatile bifunctional reagent increasingly utilized in the synthesis of novel kinase inhibitors. Its chemical architecture, featuring a reactive acyl chloride and a synthetically adaptable bromide on a pyridine scaffold, offers a strategic advantage in medicinal chemistry. The pyridine core is a well-established "privileged scaffold" in drug discovery, known for its ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. The acyl chloride provides a direct route for amide bond formation, a common structural motif in many kinase inhibitors, by reacting with a variety of amine-containing fragments. Simultaneously, the bromine atom serves as a valuable synthetic handle for introducing further molecular complexity through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This document provides detailed protocols for the synthesis of a potent AXL receptor tyrosine kinase (AXL) inhibitor, N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-bromonicotinamide, using this compound. AXL kinase is a compelling target in oncology due to its role in tumor growth, metastasis, and drug resistance.

Kinase Inhibitor Profile: N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-bromonicotinamide

| Parameter | Value | Reference |

| Target Kinase | AXL Receptor Tyrosine Kinase | [1] |

| IC50 Value | 1.6 nM (for a structurally related compound) | [1] |

| Chemical Formula | C12H11BrN4O | |

| Molecular Weight | 307.15 g/mol | |

| Scaffold | Pyrazolyl-nicotinamide |

AXL Kinase Signaling Pathway

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, plays a crucial role in cell survival, proliferation, migration, and invasion.[2] Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[2] Aberrant AXL signaling is implicated in the progression and therapeutic resistance of various cancers.

References

Application Notes and Protocols: Synthesis of Fosmidomycin Analogs Using 5-Bromonicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosmidomycin is a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. This pathway is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum, but is absent in humans, making DXR a promising target for novel anti-infective drugs.[1] The modification of the fosmidomycin scaffold is a key strategy in the development of analogs with improved potency, pharmacokinetic properties, and efficacy against drug-resistant strains. One such modification involves the acylation of the hydroxamate nitrogen with various moieties to explore structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the synthesis of fosmidomycin analogs, with a specific focus on the conceptual use of 5-bromonicotinoyl chloride to introduce a pyridine ring system. While the direct use of this compound in a published synthesis of a fosmidomycin analog has not been explicitly detailed in the reviewed literature, the synthesis of other pyridine-containing analogs provides a robust framework for this reaction. The protocols and data presented are based on the successful synthesis and evaluation of structurally related potent pyridine-containing fosmidomycin derivatives.[1][2]

Signaling Pathway: Inhibition of the Non-Mevalonate Pathway